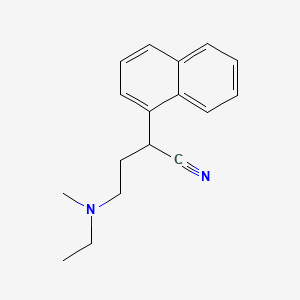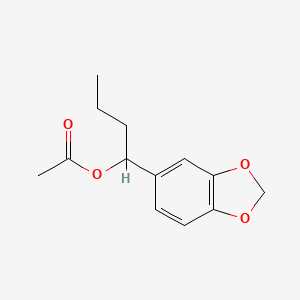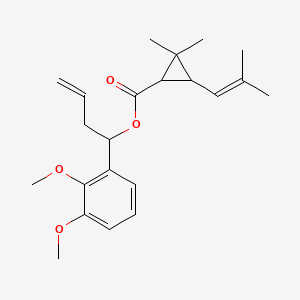![molecular formula C13H15NO2 B14741035 2-Nitro-3-phenylbicyclo[2.2.1]heptane CAS No. 5452-48-2](/img/structure/B14741035.png)
2-Nitro-3-phenylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-3-phenylbicyclo[221]heptane is a chemical compound belonging to the bicyclo[221]heptane family This compound is characterized by a bicyclic structure with a nitro group and a phenyl group attached to the heptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-phenylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction. This reaction is carried out between trans-1-nitro-2-phenylethene and 1,3-cyclopentadiene to form trans-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene. The product is then reduced using Raney alloy mixed with aqueous sodium hydroxide and tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Diels-Alder reactions followed by reduction processes. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitro-3-phenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions:
Reduction: Raney alloy, aqueous sodium hydroxide, tetrahydrofuran, hydrogen, platinum catalyst.
Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents.
Major Products:
Reduction: Trans-3-phenylbicyclo[2.2.1]hept-2-ylamine.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-3-phenylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and high-energy density compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Nitro-3-phenylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can interact with neurotransmitter systems in the brain, particularly the dopamine system . This interaction can lead to psychostimulant effects, making it a compound of interest in neuropharmacology .
Vergleich Mit ähnlichen Verbindungen
2,7-Diazabicyclo[2.2.1]heptane: Contains an aza nitrogen atom and is used in asymmetric synthesis.
Bicyclo[2.2.1]heptane derivatives:
Uniqueness: 2-Nitro-3-phenylbicyclo[2.2.1]heptane is unique due to its combination of a nitro group and a phenyl group on the bicyclic heptane structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other bicyclo[2.2.1]heptane derivatives .
Eigenschaften
CAS-Nummer |
5452-48-2 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
2-nitro-3-phenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H15NO2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
InChI-Schlüssel |
XLJNFVWRSYMVKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C(C2[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
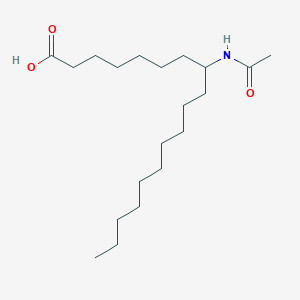
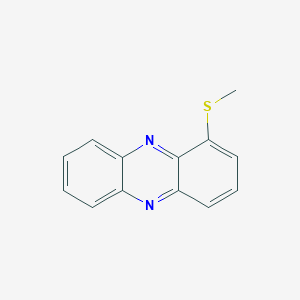
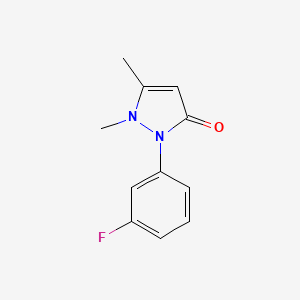
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
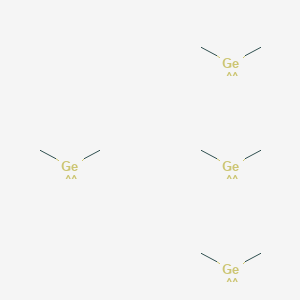
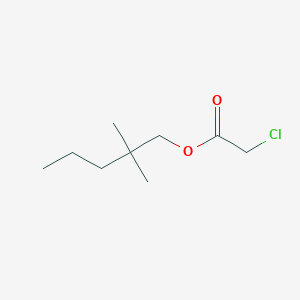
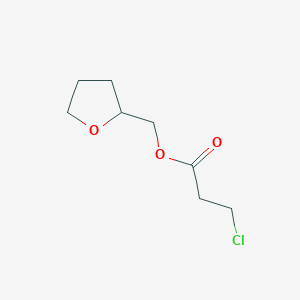

![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
